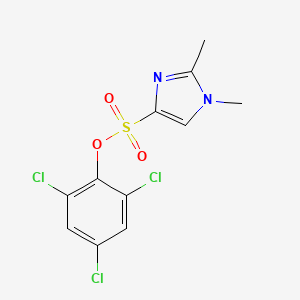![molecular formula C13H18ClN3O B1389725 Chlorhydrate de C-[5-(4-tert-butyl-phényl)-[1,2,4]oxadiazol-3-yl]-méthylamine CAS No. 1185294-12-5](/img/structure/B1389725.png)
Chlorhydrate de C-[5-(4-tert-butyl-phényl)-[1,2,4]oxadiazol-3-yl]-méthylamine
Vue d'ensemble
Description
“C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride” is a biochemical used for proteomics research . It has a molecular weight of 267.75 .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, which is a part of the compound , has been a subject of research due to their potential as anti-infective agents . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment with hydroxyl amine hydrate to get amidoxime, followed by cyclization using acyl chloride .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, a key component of the compound, consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure can constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles include the treatment of the starting compound with hydroxyl amine hydrate to get amidoxime, followed by cyclization using acyl chloride .Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.75 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available data.Applications De Recherche Scientifique
Le composé “Chlorhydrate de C-[5-(4-tert-butyl-phényl)-[1,2,4]oxadiazol-3-yl]-méthylamine” est un produit chimique spécialisé utilisé dans la recherche en protéomique. Bien que les résultats de la recherche n'aient pas fourni d'informations directes sur six à huit applications uniques de ce composé spécifique, ils ont offert des aperçus sur les utilisations générales des dérivés d'oxadiazole et des composés apparentés. Voici quelques applications potentielles basées sur les informations disponibles :
Fabrication de dispositifs de mémoire
Les dérivés d'oxadiazole ont été utilisés comme additifs dans la fabrication de dispositifs de mémoire non volatils bistables à base de polyuréthane avec des caractéristiques de commutation résistive. L'intégration de ces composés peut améliorer considérablement les performances du dispositif, telles que l'augmentation du rapport ON/OFF et l'extension des périodes de rétention .
Avancée de la méthodologie synthétique
L'application de l'irradiation micro-ondes (MWI) dans la synthèse de dérivés d'oxadiazole a montré plusieurs avantages par rapport aux stratégies synthétiques classiques, notamment des temps de réaction plus courts, des rendements plus élevés et des processus de purification plus simples .
Découverte de médicaments
Les dérivés d'oxadiazole ont été explorés dans la découverte de médicaments en raison de leurs propriétés pharmacologiques potentielles. Ils ont été synthétisés et testés pour diverses activités biologiques .
Pour une analyse plus approfondie du “this compound”, des recherches supplémentaires seraient nécessaires pour identifier des applications scientifiques spécifiques. Cela pourrait impliquer l'examen de la littérature scientifique ou la consultation d'experts dans le domaine de la protéomique ou de la chimie organique.
MilliporeSigma - 2-(4- tert -Butylphényl)-5-(4-biphénylyl)-1,3,4-oxadiazole MDPI - Nouveaux dérivés de 1,2,4-oxadiazole dans la découverte de médicaments Springer - Une revue sur le compte rendu synthétique des 1,2,4-oxadiazoles comme anti…
Mécanisme D'action
- The primary target of this compound is not explicitly mentioned in the available literature. However, it belongs to the class of indole derivatives, which have diverse biological activities .
- However, indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, and other activities .
Target of Action
Biochemical Pathways
Result of Action
Avantages Et Limitations Des Expériences En Laboratoire
C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride has several advantages for use in laboratory experiments. It is easy to synthesize, has a high yield and purity, and is soluble in both water and organic solvents. In addition, C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride is relatively inexpensive and non-toxic. However, C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride also has some limitations. It is not very stable and has a relatively low solubility in some solvents.
Orientations Futures
The potential future directions for C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals. Additionally, further research into the synthesis of C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride and its derivatives could lead to the development of novel compounds with improved properties. Finally, C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride could be used in the development of novel fluorescent probes for use in biochemical and physiological experiments.
Propriétés
IUPAC Name |
[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-13(2,3)10-6-4-9(5-7-10)12-15-11(8-14)16-17-12;/h4-7H,8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQXLZVRBCXONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389643.png)

![N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride](/img/structure/B1389647.png)










